molecular formula C20H27F2N3O3 B15119097 2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide

2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B15119097
M. Wt: 395.4 g/mol
InChI Key: SETKWTKMEGUPRP-UHFFFAOYSA-N
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Description

2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a piperidine ring substituted with difluoromethyl and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of 4,4-difluoropiperidine: This can be achieved by fluorination of piperidine using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Acylation: The 4,4-difluoropiperidine is then acylated with a suitable acyl chloride to introduce the carbonyl group.

    Coupling with 2-methoxyphenyl acetamide: The final step involves coupling the acylated piperidine with 2-methoxyphenyl acetamide under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in research to understand its interactions with biological targets, such as receptors or enzymes.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include receptors in the central nervous system or enzymes involved in metabolic pathways. The compound’s difluoromethyl group may enhance its binding affinity and specificity for these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-difluoropiperidine: A simpler analog that lacks the acetamide and methoxyphenyl groups.

    2-(4,4-Difluoropiperidine-1-carbonyl)-4-[(4-fluorophenyl)methyl]morpholine: Another compound with a similar piperidine core but different substituents.

Uniqueness

2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group, in particular, may enhance its metabolic stability and binding affinity compared to similar compounds.

Properties

Molecular Formula

C20H27F2N3O3

Molecular Weight

395.4 g/mol

IUPAC Name

2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C20H27F2N3O3/c1-28-17-5-3-2-4-16(17)23-18(26)14-24-10-6-15(7-11-24)19(27)25-12-8-20(21,22)9-13-25/h2-5,15H,6-14H2,1H3,(H,23,26)

InChI Key

SETKWTKMEGUPRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2CCC(CC2)C(=O)N3CCC(CC3)(F)F

Origin of Product

United States

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